N-[3-[(4-tert-butylbenzoyl)amino]phenyl]-2-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-[(4-tert-butylbenzoyl)amino]phenyl]-2-chlorobenzamide is a compound of interest in organic chemistry, particularly in the study of benzamide derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives often involves acylation reactions, where an amine reacts with an acid chloride in a suitable solvent. For example, the synthesis of N-3-hydroxyphenyl-4-methoxybenzamide was achieved through the acylation of 3-aminophenol with 4-methoxybenzoyl chloride in tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for benzamide derivatives typically involve large-scale acylation reactions using acid chlorides and amines in suitable solvents. The choice of solvent and reaction conditions can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-[(4-tert-butylbenzoyl)amino]phenyl]-2-chlorobenzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce corresponding carboxylic acids, while reduction reactions may yield amines.
Scientific Research Applications
N-[3-[(4-tert-butylbenzoyl)amino]phenyl]-2-chlorobenzamide has several scientific research applications, including:
Chemistry: It is used in the study of benzamide derivatives and their chemical properties.
Biology: It is used in the study of biological processes and interactions involving benzamide derivatives.
Industry: It is used in the production of materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-[(4-tert-butylbenzoyl)amino]phenyl]-2-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity and influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[3-[(4-tert-butylbenzoyl)amino]phenyl]-2-chlorobenzamide include:
- N-[3-[(4-tert-butylbenzoyl)amino]phenyl]-2-methoxybenzamide
- N-[3-[(4-tert-butylbenzoyl)amino]phenyl]-3,5-dimethoxybenzamide
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct chemical properties and reactivity compared to other benzamide derivatives.
Properties
IUPAC Name |
N-[3-[(4-tert-butylbenzoyl)amino]phenyl]-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O2/c1-24(2,3)17-13-11-16(12-14-17)22(28)26-18-7-6-8-19(15-18)27-23(29)20-9-4-5-10-21(20)25/h4-15H,1-3H3,(H,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFJZIJDGHPLFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.